

Application Notes and Protocols for In Vivo Efficacy Studies of (Rac)-Ketoconazole

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Compound of Interest

Compound Name: (Rac)-Ketoconazole

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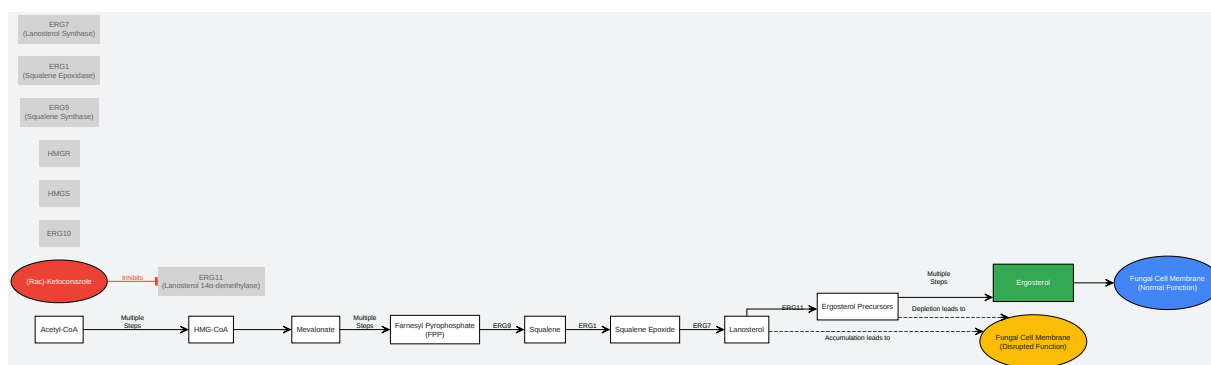
Introduction

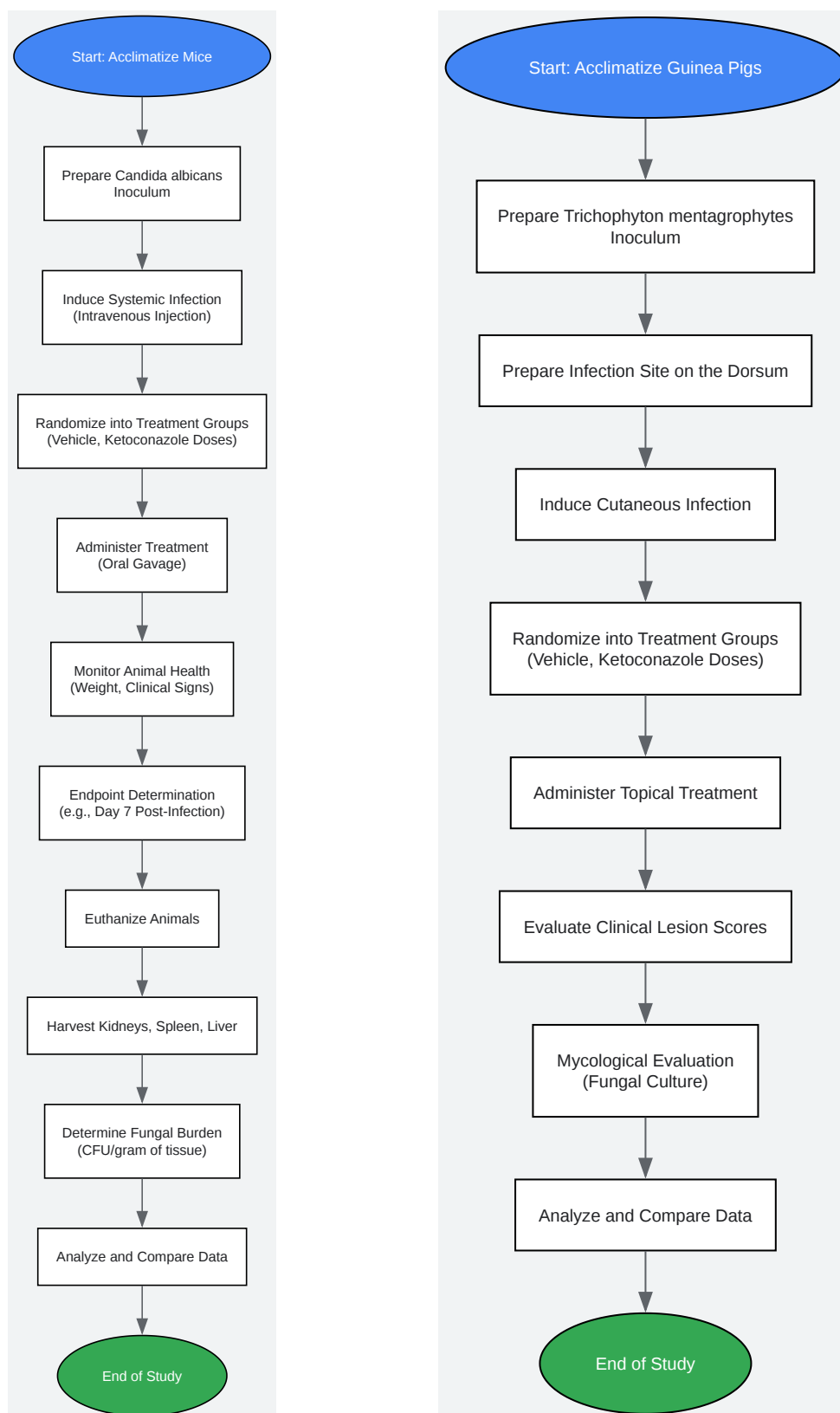
(Rac)-Ketoconazole is a broad-spectrum imidazole antifungal agent that has been utilized in the treatment of various fungal infections. Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14 α -demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased cell membrane permeability, ultimately inhibiting fungal growth and replication. These application notes provide detailed experimental designs and protocols for evaluating the in vivo efficacy of **(Rac)-Ketoconazole** in established animal models of systemic and cutaneous fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Ketoconazole exerts its antifungal effect by targeting the ergosterol biosynthesis pathway in fungi.[1] Specifically, it inhibits the enzyme lanosterol 14 α -demethylase (encoded by the ERG11 gene), which is responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic methylated sterol precursors.[2][3] The absence of ergosterol alters the physical properties of the cell membrane, increasing its fluidity

and permeability, which disrupts the function of membrane-bound enzymes and ultimately leads to the inhibition of fungal growth.[\[1\]](#)





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